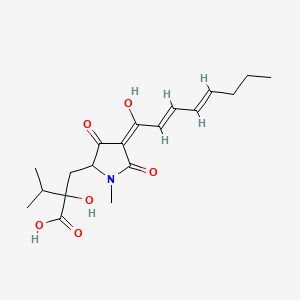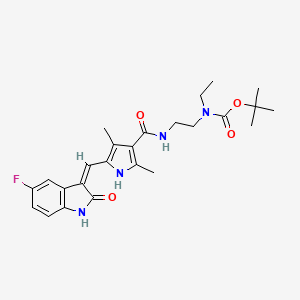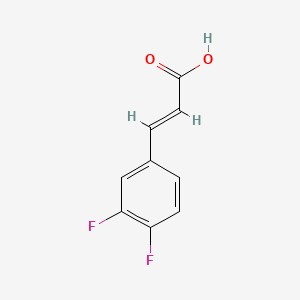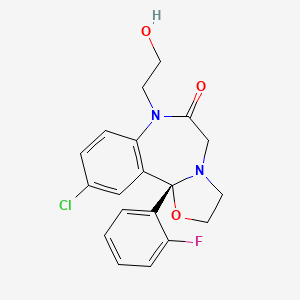
Harzianic acid
Overview
Description
Harzianic acid is a secondary metabolite produced by various strains of the fungus Trichoderma, particularly Trichoderma harzianum. This compound belongs to the class of tetramic acids and is known for its diverse biological activities, including antimicrobial, antifungal, and plant growth-promoting properties .
Mechanism of Action
Target of Action
Harzianic acid (HA) is a secondary metabolite produced by the biocontrol fungus Trichoderma afroharzianum . It primarily targets Gram-positive bacteria and fungal Acetohydroxyacid Synthase (AHAS) . AHAS is the first enzyme in the branched-chain amino acid biosynthetic pathway .
Mode of Action
HA exerts its antimicrobial activity by targeting the cell membrane of Gram-positive bacteria . It interacts with the cell membrane, causing changes that inhibit bacterial growth . As an AHAS inhibitor, HA competes with the enzyme’s substrates, thereby inhibiting the enzyme’s activity . This inhibition disrupts the biosynthesis of branched-chain amino acids, which are essential for the growth and survival of fungi .
Biochemical Pathways
The biochemical pathway affected by HA is the branched-chain amino acid biosynthetic pathway . By inhibiting AHAS, HA disrupts this pathway, leading to a deficiency of branched-chain amino acids. This deficiency affects various downstream processes, including protein synthesis, which is crucial for the growth and survival of fungi .
Result of Action
The primary result of HA’s action is the inhibition of growth in Gram-positive bacteria and fungal species . In Gram-positive bacteria, HA disrupts the integrity of the cell membrane, which is crucial for maintaining cellular homeostasis . In fungi, HA inhibits the biosynthesis of branched-chain amino acids, leading to growth inhibition .
Biochemical Analysis
Biochemical Properties
Harzianic Acid has been shown to target the cell membrane of Gram-positive bacteria . It is also a selective inhibitor of the enzyme Acetohydroxyacid Synthase (AHAS), which is the first enzyme in the branched-chain amino acid biosynthetic pathway .
Cellular Effects
This compound exerts its effects by targeting the cell membrane of bacteria, thereby disrupting their normal function . It also inhibits the activity of AHAS, which can affect the synthesis of branched-chain amino acids and thus impact cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cell membrane and the enzyme AHAS. It binds to these targets and inhibits their function, leading to its antimicrobial effects .
Metabolic Pathways
This compound interacts with the branched-chain amino acid biosynthetic pathway by inhibiting the enzyme AHAS . This can affect the levels of branched-chain amino acids in the cell and potentially disrupt metabolic flux.
Preparation Methods
Synthetic Routes and Reaction Conditions: Harzianic acid can be synthesized through various chemical routes. One common method involves the cyclization of specific precursors under controlled conditions. The synthesis typically requires the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the proper formation of the tetramic acid structure .
Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using Trichoderma strains. The fungus is cultured in nutrient-rich media, and the production of this compound is optimized by adjusting factors such as temperature, pH, and nutrient availability. The compound is then extracted and purified using techniques like solvent extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions: Harzianic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Harzianic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of tetramic acids.
Biology: this compound exhibits antimicrobial and antifungal activities, making it a valuable tool for studying microbial interactions and developing biocontrol agents.
Medicine: Research has shown that this compound has potential therapeutic applications due to its antimicrobial properties, which could be harnessed to develop new antibiotics.
Industry: In agriculture, this compound is used to promote plant growth and enhance crop yields by improving nutrient availability and protecting plants from pathogens
Comparison with Similar Compounds
Isoharzianic Acid: A stereoisomer of this compound with similar biological activities but different structural properties.
Trichodermin: Another secondary metabolite produced by Trichoderma species, known for its antifungal properties.
Gliotoxin: A compound with strong antimicrobial activity, produced by various fungal species.
Uniqueness of this compound: this compound is unique due to its multi-target antimicrobial activity and its ability to promote plant growth by enhancing nutrient availability. Its dual role as both an antimicrobial agent and a plant growth promoter sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-2-[[(4E)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/b8-7+,10-9+,15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSWTHMMNDRFAI-RFJZBCCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157148-06-6 | |
| Record name | Harzianic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157148066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does harzianic acid exert its antimicrobial activity?
A: Research suggests that this compound targets the cell membrane of Gram-positive bacteria. [, ] Studies using Bacillus subtilis combined with dynamic bacterial morphology imaging showed that HA disrupts cell membrane integrity, ultimately leading to bacterial cell death. [, ]
Q2: Beyond antimicrobial activity, does this compound possess other biological activities?
A: this compound also exhibits plant growth promotion activity. [, , ] It has been shown to promote seed germination, enhance root growth, and increase biomass in various plant species.
Q3: How does this compound contribute to plant growth promotion?
A: One proposed mechanism is its iron-chelating ability. [] this compound can bind and solubilize iron, making it more available to plants. This enhanced iron uptake can contribute to improved plant growth and development.
Q4: Does this compound induce plant defense responses?
A: Yes, research suggests that this compound can prime plant defense responses. [] Treatment with HA has been shown to induce the expression of defense-related genes in tomato plants, including those involved in ethylene and jasmonate signaling pathways, as well as genes encoding protease inhibitors and resistance proteins. []
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C19H29NO3, and its molecular weight is 319.4 g/mol. []
Q6: What spectroscopic techniques are used to characterize this compound?
A: Several spectroscopic techniques are employed to elucidate the structure of this compound, including UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D NMR). [, , , ]
Q7: this compound is known to bind metal ions. Which metal ions does it interact with?
A: this compound exhibits chelating properties towards various metal ions, including essential transition metals like Zn2+, Fe2+, Cu2+, and Mn2+, as well as toxic heavy metals such as Cd2+, Co2+, Ni2+, and Pb2+. [, ] It has also been shown to interact with rare-earth cations such as La3+, Nd3+, Sm3+, Gd3+, Pr3+, Eu3+, Ho3+, and Tm3+. [, ]
Q8: How does this compound bind to these metal ions?
A: this compound coordinates with metal ions through its oxygen atoms present in the carboxyl and hydroxyl groups. The specific coordination mode and stoichiometry of the complexes formed depend on the metal ion, pH, and solvent conditions. [, , , ]
Q9: Does the interaction of this compound with metal ions affect its biological activity?
A: The metal-chelating properties of HA are believed to be related to its biological activities. For example, its iron-chelating ability might contribute to both its antifungal activity (by sequestering iron essential for fungal growth) and its plant growth-promoting activity (by increasing iron bioavailability to plants). [, ]
Q10: Are there any known analogues of this compound?
A: Yes, isothis compound (iso-HA) is a stereoisomer of this compound and has been isolated from Trichoderma harzianum. [] Iso-HA also displays biological activity, inhibiting the growth of the corn pathogenic fungus Ustilago maydis and exhibiting antibacterial effects against Staphylococcus aureus. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)


![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)



